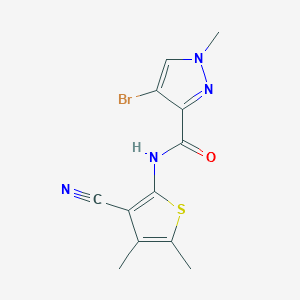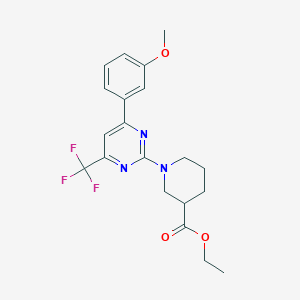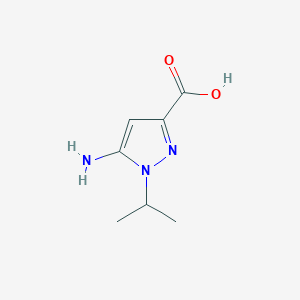![molecular formula C16H12FN3O3 B10910986 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B10910986.png)
3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-B]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrazolo[3,4-B]pyridine core and the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[3,4-B]pyridine core through cyclization reactions.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
Cyclopropylation: Addition of the cyclopropyl group through cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its effects on biological systems and pathways.
Chemical Research: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid include:
- 3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropylpyrazolo[3,4-B]pyridine-4-carboxylic acid .
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopropyl and fluorophenyl groups with the pyrazolo[3,4-B]pyridine core. These features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12FN3O3 |
|---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H12FN3O3/c17-9-3-5-10(6-4-9)20-15-13(14(19-20)8-1-2-8)11(16(22)23)7-12(21)18-15/h3-8H,1-2H2,(H,18,21)(H,22,23) |
InChI Key |
KZRGEUOSTYIQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=O)N3)C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorobenzyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10910903.png)

![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10910916.png)
![2-(Cyclopropanecarbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10910925.png)
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910936.png)




![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B10910961.png)
![5-[(naphthalen-1-yloxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B10910970.png)
![N-{3-[(1E)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}furan-2-carboxamide](/img/structure/B10910974.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10910978.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10910983.png)
